2,4-Dichloro-6-fluorotoluene
Overview
Description
2,4-Dichloro-6-fluorotoluene is a halogenated derivative of toluene, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is used as an intermediate in various organic syntheses, making it a valuable chemical in the field of industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluorotoluene typically involves the chlorination and fluorination of toluene derivatives. One common method includes the reaction of 5-chloro-2-methylaniline with an acid, followed by the addition of nitrites at controlled temperatures to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-fluorotoluene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into 2-chloro-6-fluorobenzaldehyde using hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
2,4-Dichloro-6-fluorotoluene has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-fluorotoluene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s molecular structure allows it to form aldehyde groups, which can further participate in various chemical processes . The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions.
Comparison with Similar Compounds
2-Chloro-6-fluorotoluene: This compound is similar but lacks the second chlorine atom, making it less reactive in certain substitution reactions.
2,4-Dichlorotoluene: This compound lacks the fluorine atom, which affects its reactivity and applications.
Uniqueness: 2,4-Dichloro-6-fluorotoluene’s unique combination of chlorine and fluorine atoms provides it with distinct reactivity and versatility in organic synthesis. This makes it particularly valuable for creating complex molecules that require specific functional groups .
Properties
IUPAC Name |
1,5-dichloro-3-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGOYRYAPGPCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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